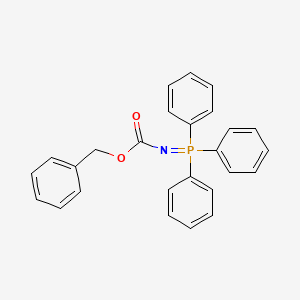
2-(Methoxycarbonyl)phenylzinc iodide, 0.50 M in THF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methoxycarbonyl)phenylzinc iodide, 0.50 M in THF, is an organometallic compound used in a variety of scientific research applications. It is a white powder with a melting point of 115-116 °C. This compound is a zinc-containing reagent that is soluble in organic solvents, including tetrahydrofuran (THF). It is used in organic synthesis and in the preparation of various organic compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Methoxycarbonyl)phenylzinc iodide, 0.50 M in 2-(Methoxycarbonyl)phenylzinc iodide, 0.50 M in THF, is based on its ability to form organometallic compounds. It is used in the synthesis of organometallic compounds by reacting with organic molecules, such as bromides, to form organometallic complexes. The reaction is catalyzed by the presence of TEA, which acts as a Lewis acid. The reaction is shown below.
Organic Molecule + 2-(Methoxycarbonyl)phenylzinc iodide, 0.50 M in 2-(Methoxycarbonyl)phenylzinc iodide, 0.50 M in THF + TEA → Organometallic Complex
Biochemical and Physiological Effects
2-(Methoxycarbonyl)phenylzinc iodide, 0.50 M in 2-(Methoxycarbonyl)phenylzinc iodide, 0.50 M in THF, has no known biochemical or physiological effects. It is not used in the production of drugs or other materials that are intended to be used in humans or animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Methoxycarbonyl)phenylzinc iodide, 0.50 M in 2-(Methoxycarbonyl)phenylzinc iodide, 0.50 M in THF, has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is soluble in organic solvents, such as 2-(Methoxycarbonyl)phenylzinc iodide, 0.50 M in THF, and can be used in a variety of reactions. Its main limitation is that it is not very stable and has a short shelf life.
Direcciones Futuras
There are a variety of potential future directions for the use of 2-(Methoxycarbonyl)phenylzinc iodide, 0.50 M in 2-(Methoxycarbonyl)phenylzinc iodide, 0.50 M in THF. It could be used in the synthesis of new organometallic compounds, such as those used in the production of polymers and other materials. It could also be used in the synthesis of pharmaceuticals and agrochemicals. Additionally, it could be used in the synthesis of specialty chemicals, such as dyes and pigments. Finally, it could be used as a catalyst in a variety of reactions.
Métodos De Síntesis
2-(Methoxycarbonyl)phenylzinc iodide, 0.50 M in 2-(Methoxycarbonyl)phenylzinc iodide, 0.50 M in THF, can be synthesized from the reaction of zinc iodide and 2-(methoxycarbonyl)phenyl bromide in the presence of triethylamine (TEA) in 2-(Methoxycarbonyl)phenylzinc iodide, 0.50 M in THF at room temperature. The reaction is shown below.
2-(Methoxycarbonyl)phenylzinc iodide, 0.50 M in 2-(Methoxycarbonyl)phenylzinc iodide, 0.50 M in THF + ZnI2 + 2-(methoxycarbonyl)phenyl bromide + TEA → 2-(Methoxycarbonyl)phenylzinc iodide, 0.50 M in 2-(Methoxycarbonyl)phenylzinc iodide, 0.50 M in THF
Aplicaciones Científicas De Investigación
2-(Methoxycarbonyl)phenylzinc iodide, 0.50 M in 2-(Methoxycarbonyl)phenylzinc iodide, 0.50 M in THF, is used in a variety of scientific research applications. It is used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It is also used in the synthesis of organometallic compounds. Additionally, it can be used in the synthesis of organometallic catalysts, such as palladium, which are used in the production of polymers and other materials.
Propiedades
IUPAC Name |
iodozinc(1+);methyl benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7O2.HI.Zn/c1-10-8(9)7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQFDUOYBXJOJI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=[C-]1.[Zn+]I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iodo[2-(methoxycarbonyl)phenyl]ZINC | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(5-Oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester](/img/structure/B6317478.png)










![(1R)-2-[tert-Butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanol](/img/structure/B6317571.png)
